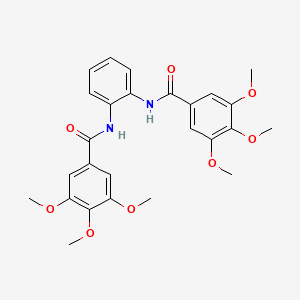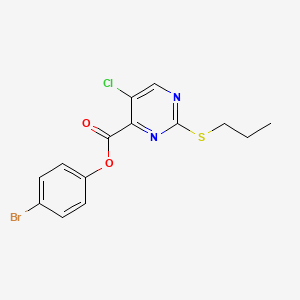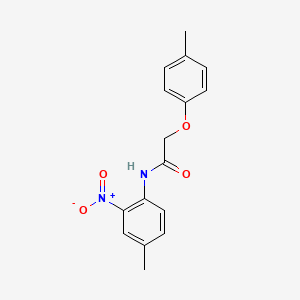![molecular formula C15H14N2O2S2 B5182233 2-[(5-methoxy-1-methyl-1H-benzimidazol-2-yl)thio]-1-(2-thienyl)ethanone](/img/structure/B5182233.png)
2-[(5-methoxy-1-methyl-1H-benzimidazol-2-yl)thio]-1-(2-thienyl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(5-methoxy-1-methyl-1H-benzimidazol-2-yl)thio]-1-(2-thienyl)ethanone is a chemical compound that has been widely studied in scientific research due to its potential applications in various fields. This compound is also known by its chemical name, MTET, and has been the subject of numerous studies investigating its synthesis, mechanism of action, biochemical and physiological effects, and potential future directions.
Mécanisme D'action
The mechanism of action of MTET is not fully understood, but it is thought to involve the interaction of the compound with proteins and enzymes in the body. Some studies have suggested that MTET may inhibit the activity of certain enzymes, while others have suggested that it may interact with specific proteins to modulate their function.
Biochemical and Physiological Effects:
MTET has been shown to have a variety of biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that MTET can inhibit the growth of cancer cells and modulate the activity of specific enzymes and proteins. In vivo studies have shown that MTET can reduce inflammation and modulate the immune response.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using MTET in lab experiments is its relatively simple synthesis method. Additionally, MTET has been shown to have a variety of biochemical and physiological effects, making it a useful tool for studying protein function and disease pathways. However, one limitation of using MTET in lab experiments is its potential toxicity, which may limit its use in certain applications.
Orientations Futures
There are many potential future directions for research on MTET, including investigating its potential as an anti-inflammatory agent, as well as its potential to inhibit the growth of cancer cells. Additionally, further studies could investigate the mechanism of action of MTET, as well as its potential applications in materials science and optoelectronics. Overall, MTET is a promising compound with many potential applications in scientific research.
Méthodes De Synthèse
MTET can be synthesized using a variety of methods, including the reaction of 2-thienylacetic acid with 5-methoxy-1-methyl-1H-benzimidazole-2-thiol in the presence of a dehydrating agent such as thionyl chloride. This reaction results in the formation of MTET, which can be purified using various methods, including column chromatography and recrystallization.
Applications De Recherche Scientifique
MTET has been studied extensively for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, MTET has been investigated for its potential as an anti-inflammatory agent, as well as its potential to inhibit the growth of cancer cells. In biochemistry, MTET has been studied for its ability to interact with proteins and enzymes, and for its potential as a tool for studying protein structure and function. In materials science, MTET has been investigated for its potential applications in organic electronics and optoelectronics.
Propriétés
IUPAC Name |
2-(5-methoxy-1-methylbenzimidazol-2-yl)sulfanyl-1-thiophen-2-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2S2/c1-17-12-6-5-10(19-2)8-11(12)16-15(17)21-9-13(18)14-4-3-7-20-14/h3-8H,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTJGQPXQMWCMOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)OC)N=C1SCC(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(5-methoxy-1-methyl-1H-benzimidazol-2-yl)thio]-1-(2-thienyl)ethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N~1~-[4-chloro-3-(trifluoromethyl)phenyl]-N~2~-(methylsulfonyl)-N~2~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B5182155.png)

![5-methyl-3-{1-[(5-phenyl-3-isoxazolyl)carbonyl]-2-pyrrolidinyl}isoxazole](/img/structure/B5182176.png)


![4-[5-(allylthio)-4-(4-ethylphenyl)-4H-1,2,4-triazol-3-yl]pyridine](/img/structure/B5182208.png)
![2-[4,4-dimethyl-1,3-dioxido-2-(3-pyridinyl)-4H-imidazol-5-yl]pyridine](/img/structure/B5182216.png)
![N-[2-(3-benzyl-1,2,4-oxadiazol-5-yl)ethyl]-4-pyridazinecarboxamide](/img/structure/B5182222.png)

![4-{[6-chloro-3-(ethoxycarbonyl)-8-methyl-4-quinolinyl]amino}benzoic acid hydrochloride](/img/structure/B5182239.png)

![6-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)hexanoic acid](/img/structure/B5182248.png)

